1-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine
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Overview
Description
1-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring, a nitro group, and a 1,2,4-oxadiazole ring substituted with a trimethoxyphenyl group
Preparation Methods
The synthesis of 1-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine typically involves multi-step organic reactions The synthetic route often starts with the preparation of the 3,4,5-trimethoxyphenyl derivative, followed by the formation of the 1,2,4-oxadiazole ringCommon reagents used in these reactions include nitrating agents, oxidizing agents, and various catalysts to facilitate ring formation and substitution reactions .
Chemical Reactions Analysis
1-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Cyclization: The formation of the 1,2,4-oxadiazole ring is a key step in its synthesis, often involving cyclization reactions with appropriate precursors
Common reagents include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties due to the presence of the trimethoxyphenyl group, which is known to inhibit tubulin polymerization and other cancer-related pathways.
Biological Studies: The compound is studied for its antimicrobial and antiviral activities, leveraging the bioactivity of the 1,2,4-oxadiazole ring.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine involves its interaction with various molecular targets:
Tubulin Inhibition: The trimethoxyphenyl group is known to bind to the colchicine binding site on tubulin, inhibiting its polymerization and thus affecting cell division.
Enzyme Inhibition: The compound may inhibit enzymes like thioredoxin reductase and histone demethylases, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar compounds include other derivatives containing the trimethoxyphenyl group and the 1,2,4-oxadiazole ring:
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Combretastatin: Another tubulin polymerization inhibitor with structural similarities.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors containing the trimethoxyphenyl group.
Properties
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-29-18-12-15(13-19(30-2)20(18)31-3)21-23-22(32-24-21)14-7-8-16(17(11-14)26(27)28)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYONGKJRQMCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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